molecular formula C24H20N2O3 B12555538 (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone CAS No. 142714-88-3

(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone

Cat. No.: B12555538
CAS No.: 142714-88-3
M. Wt: 384.4 g/mol
InChI Key: GIOSFNIOVOLGTI-UHFFFAOYSA-N
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Description

(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines elements of pyridine, xanthene, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as pyridine derivatives, xanthene derivatives, and piperidine derivatives. These components are then subjected to condensation reactions under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of solvents, reagents, and catalysts would be carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction could produce reduced xanthene derivatives.

Scientific Research Applications

(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperidine-4-carboxylic acid
  • 3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol
  • 1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate

Uniqueness

Compared to similar compounds, (1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone stands out due to its unique combination of structural elements. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

142714-88-3

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

(1-oxidopyridin-1-ium-4-yl)-(4-xanthen-9-ylidenepiperidin-1-yl)methanone

InChI

InChI=1S/C24H20N2O3/c27-24(18-11-15-26(28)16-12-18)25-13-9-17(10-14-25)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-8,11-12,15-16H,9-10,13-14H2

InChI Key

GIOSFNIOVOLGTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=C2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)C5=CC=[N+](C=C5)[O-]

Origin of Product

United States

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